

Mechanical properties of aliphatic urethane acrylates

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An In-depth Technical Guide to the Mechanical Properties of Aliphatic **Urethane Acrylates**

Introduction

Aliphatic **urethane acrylates** (AUAs) are a significant class of oligomers widely utilized in the formulation of ultraviolet (UV) and electron beam (EB) curable coatings, adhesives, inks, and medical devices.[1][2][3] Their popularity stems from a versatile chemistry that allows for the tailoring of mechanical properties to suit a vast range of applications, from flexible and tough coatings to hard and scratch-resistant surfaces.[4][5] Unlike their aromatic counterparts, aliphatic **urethane acrylates** offer excellent UV stability, weatherability, and resistance to discoloration, making them ideal for outdoor and long-duration applications.[6][7]

This technical guide provides a comprehensive overview of the mechanical properties of AUAs, intended for researchers, scientists, and professionals in material science and drug development. It details the synthesis and curing processes, explores the crucial structure-property relationships, presents quantitative mechanical data, and outlines the standard experimental protocols for their characterization.

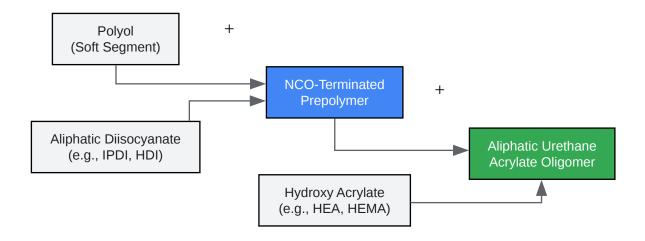
Synthesis of Aliphatic Urethane Acrylates

The synthesis of **urethane acrylates** is typically a multi-step process involving the reaction of three main components: a polyol, a diisocyanate, and a hydroxyl-functional acrylate or methacrylate.[1] The choice of these precursors is critical as it dictates the properties of the final cured material.[1]



- Polyol: This component forms the "soft segment" of the polymer and can be a polyether, polyester, or polycarbonate polyol.[8] The molecular weight and type of polyol influence the flexibility and elasticity of the AUA.[1]
- Diisocyanate: Aliphatic diisocyanates such as isophorone diisocyanate (IPDI) and hexamethylene diisocyanate (HDI) are used to build the urethane linkage, forming the "hard segment".[1][9] These aliphatic structures are responsible for the polymer's excellent light stability.[6]
- Capping Agent: A hydroxyl-substituted acrylate, most commonly 2-hydroxyethyl acrylate
 (HEA) or 2-hydroxyethyl methacrylate (HEMA), is used to introduce the reactive acrylate
 groups at the ends of the oligomer chain.[1][8] These groups enable the subsequent UV/EB
 curing process.

The synthesis can be performed via a "direct" or "reverse" addition process.[1] In the direct method, the polyol reacts with an excess of diisocyanate, followed by capping with the hydroxy acrylate.[1] The reaction progress is monitored by the disappearance of the NCO group's characteristic peak in the infrared (IR) spectrum (around 2270 cm⁻¹).[1][10]



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Caption: General synthesis pathway for Aliphatic Urethane Acrylates (AUAs).

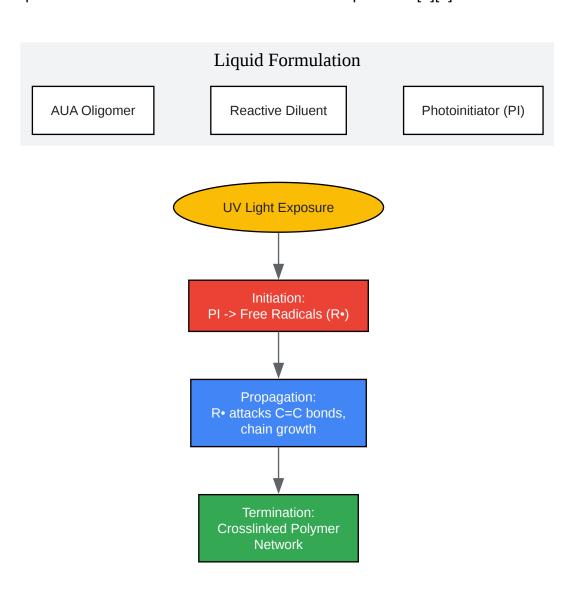
UV Curing (Photopolymerization) Mechanism

AUA oligomers are cured through a rapid, energy-efficient process known as photopolymerization.[2][11] This process transforms the liquid resin into a solid, crosslinked



polymer network almost instantaneously upon exposure to UV light.[12] The formulation typically includes the AUA oligomer, reactive diluents (monomers to reduce viscosity and modify properties), and a photoinitiator.[2][4]

The curing process is initiated when the photoinitiator absorbs UV light, causing it to fragment into highly reactive free radicals.[2][8] These radicals then attack the acrylate (C=C) double bonds of the AUA oligomers and reactive diluents, starting a chain-growth polymerization reaction.[2] This leads to the formation of a highly crosslinked, durable polymer network.[11] The entire process is exothermic and occurs at room temperature.[2][8]



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Caption: UV curing mechanism via free-radical photopolymerization.

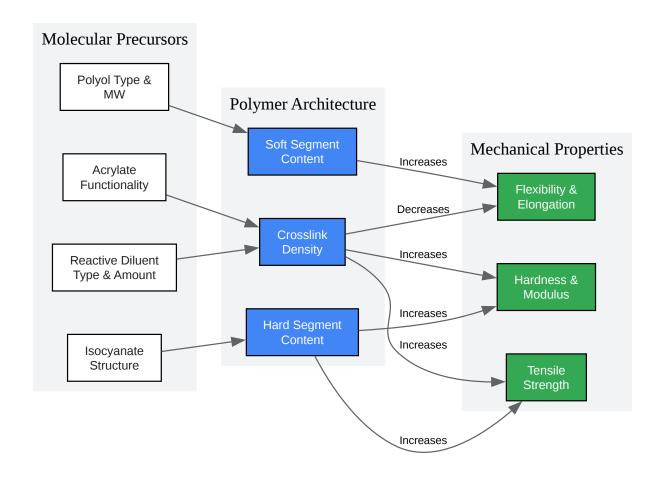


Structure-Property Relationships

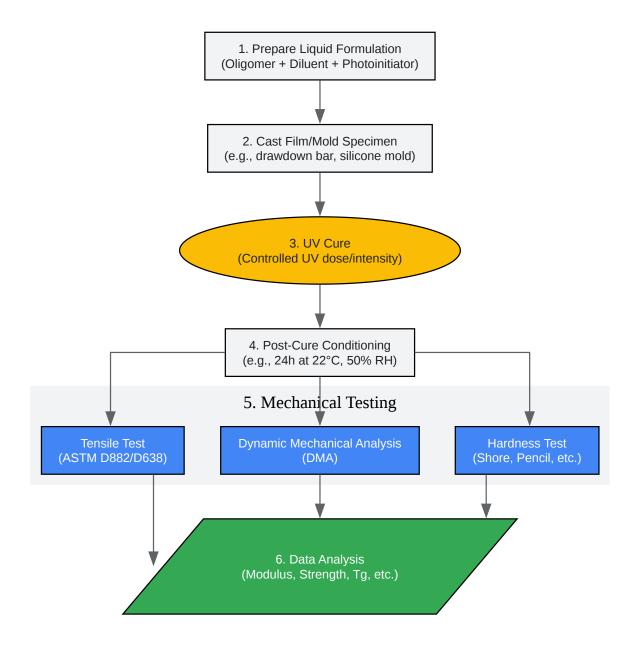
The mechanical properties of cured AUAs are not intrinsic but are a direct result of the molecular architecture. By carefully selecting the building blocks, properties can be tuned along a spectrum from soft and flexible to hard and rigid.[1][6]

- Hardness and Modulus: These properties are primarily influenced by the "hard segment" content (urethane linkages from the diisocyanate) and the crosslink density.[6][13] Increasing the functionality of the acrylate oligomer or using multifunctional reactive diluents (like trimethylolpropane triacrylate, TMPTA) leads to a higher crosslink density, resulting in increased hardness, modulus, and glass transition temperature (Tg).[6][14]
- Flexibility and Elongation: The "soft segment," derived from the polyol, governs flexibility.[13] Using long-chain, low-Tg polyols increases the molecular mobility between crosslinks, leading to higher elongation at break and greater flexibility.[6]
- Tensile Strength: This property represents a balance between hardness and flexibility. It is influenced by both the hard and soft segments.[6] Strong intermolecular forces, such as hydrogen bonding between urethane groups, contribute significantly to tensile strength.[15]









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